(3,5-Dimethyl-4-isoxazolyl)methanol (3,5-Dimethyl-4-isoxazolyl)methanol
Brand Name: Vulcanchem
CAS No.: 19788-36-4
VCID: VC0009921
InChI: InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
SMILES: CC1=C(C(=NO1)C)CO
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

(3,5-Dimethyl-4-isoxazolyl)methanol

CAS No.: 19788-36-4

VCID: VC0009921

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethyl-4-isoxazolyl)methanol - 19788-36-4

Description

(3,5-Dimethyl-4-isoxazolyl)methanol is an organic compound with the chemical formula C6H9NO2C_6H_9NO_2 and a molecular weight of 127.14 . Synonyms for this compound include (3,5-Dimethyl-4-Isoxazolyl)Methanol, Akos Pao-1564, and 3,5-Dimethylisoxazole-4-Methanol . The IUPAC name is (3,5-dimethyl-1,2-oxazol-4-yl)methanol . It has a boiling point of 261.7 °C at 760 mmHg and a density of 1.137 g/cm3 . It should be stored sealed in a dry freezer below -20°C .

The compound is identified as a life science product . It is intended for laboratory use . It is associated with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305 P351 P338, advising to avoid breathing dust and to rinse cautiously with water for several minutes if in eyes .

Isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, represent a class of similar chemical compounds . Another similar compound is 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol, which has a molecular weight of 203.24 g/mol . Additionally, benzenesulfonamide derivatives, such as N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide, share a structural relationship with isoxazolyl compounds .

CAS No. 19788-36-4
Product Name (3,5-Dimethyl-4-isoxazolyl)methanol
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name (3,5-dimethyl-1,2-oxazol-4-yl)methanol
Standard InChI InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
Standard InChIKey JISPGFYJPXGNBY-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CO
Canonical SMILES CC1=C(C(=NO1)C)CO
PubChem Compound 289575
Last Modified Sep 13 2023

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